Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with an amino group, a 4-hydroxyphenyl moiety, and an ethyl ester at positions 2, 1, and 3, respectively. The 4-hydroxyphenyl group likely enhances solubility in polar solvents due to hydrogen bonding, distinguishing it from halogenated or alkylated analogs .
Properties
IUPAC Name |
ethyl 2-amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-2-26-19(25)15-16-18(22-14-6-4-3-5-13(14)21-16)23(17(15)20)11-7-9-12(24)10-8-11/h3-10,24H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLVZYXKWBWOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolo Group: This step might involve cyclization reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development:
- Anticancer Activity : Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation. Its mechanism may involve the inhibition of specific kinases involved in cell signaling pathways, which are crucial for cancer growth and metastasis .
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
Research has demonstrated that derivatives of pyrroloquinoxalines can act as inhibitors for various protein kinases, including CK2, which is implicated in numerous diseases such as cancer and inflammatory disorders. The structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its inhibitory potency .
Coordination Chemistry
In addition to its biological applications, this compound serves as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. Its unique structure allows for interactions with metal ions, which can lead to the formation of novel materials with specific electronic properties .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported on a series of pyrroloquinoxaline derivatives that showed significant inhibition of CK2 with IC50 values in the nanomolar range. The findings suggest that these compounds could be further developed as therapeutic agents against cancer .
- Antimicrobial Research : Research conducted on quinoxaline derivatives indicated that structural modifications could enhance their antibacterial activity. This compound was included in this study due to its promising activity against common bacterial strains .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives
* Calculated based on analogous structures; experimental data unavailable.
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Hexyl and other alkyl chains enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Solubility and Crystallinity: The phenolic -OH group in the target compound may improve solubility in polar solvents (e.g., water, ethanol) compared to halogenated analogs.
Biological Activity
Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound belongs to the class of quinoxaline derivatives, which are known for their pharmacological properties. The molecular formula is , and it features a pyrroloquinoxaline core that contributes to its biological activity.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives, including this compound.
- In Vitro Studies : This compound has shown promising results against various cancer cell lines. For instance, it exhibited significant growth inhibition against melanoma cells (MALME-M), with a growth inhibition rate of approximately 55.75% at certain concentrations .
- Mechanism of Action : The compound acts by inhibiting specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. This inhibition disrupts the signaling necessary for tumor growth and survival .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Activity Against Pathogens : In vitro tests have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action, making it a candidate for further development in treating infections .
3. Anti-inflammatory Properties
Research indicates that quinoxaline derivatives exhibit anti-inflammatory effects, which may be beneficial in treating inflammatory diseases. The specific pathways involved include the inhibition of pro-inflammatory cytokines and enzymes that mediate inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | MALME-M (Melanoma) | 55.75% Growth Inhibition | |
| Antimicrobial | Various Bacteria | MIC: 0.22 - 0.25 | |
| Anti-inflammatory | Cytokine Inhibition | Not Specified |
Case Study: Anticancer Evaluation
In a comparative study involving multiple quinoxaline derivatives, this compound showed superior potency against cervical cancer (HeLa) and liver hepatocellular carcinoma (SMMC-7721). The compound's IC50 values were significantly lower than those of standard treatments like doxorubicin, indicating its potential as a therapeutic agent .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and survival pathways.
- Oxidative Stress Induction : It may induce oxidative stress in microbial cells, leading to cell death, which is particularly relevant in its antimicrobial activity against pathogens like Staphylococcus aureus .
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 376.3).
- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths/angles .
How can contradictions in spectral data be resolved?
Advanced Research Focus
Discrepancies in NMR or MS data may arise from:
- Tautomerism : Dynamic equilibrium between amino and imino forms in solution.
- Solvent Effects : Use deuterated DMSO vs. CDCl₃ to assess hydrogen bonding.
- Crystallographic Validation : Compare experimental X-ray data with computational models (DFT) .
What preliminary biological assays evaluate its bioactivity?
Q. Basic Research Focus
- Anticancer Screening : MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells).
- Antimicrobial Testing : Disk diffusion assays against E. coli or S. aureus.
- Enzyme Inhibition : Kinase activity assays (e.g., EGFR or FGFR inhibition) .
How does this compound interact with DNA or proteins?
Q. Advanced Research Focus
- DNA Intercalation : Fluorescence quenching assays show binding affinity (e.g., Kₐ ~10⁶ M⁻¹).
- Protein Targeting : Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets.
- Case Study : A dichlorophenyl analog inhibited FGFR2 with IC₅₀ = 0.8 µM via hydrogen bonding to Val492 .
How do computational methods aid mechanistic studies?
Q. Advanced Research Focus
- Docking Simulations : Identify binding modes with proteins (e.g., quinoxaline core stacking with DNA bases).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Corporate substituent effects (e.g., hydroxyl vs. trifluoromethyl groups) on bioactivity .
What are its solubility and stability profiles?
Q. Basic Research Focus
- Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO or DMF.
- Stability : Degrades at pH <3 (acidic hydrolysis of ester groups). Store at -20°C under inert atmosphere .
How to address discrepancies in solubility data?
Q. Advanced Research Focus
- Analytical Methods : Use dynamic light scattering (DLS) to detect aggregates.
- Co-solvent Screening : Test PEG-400 or cyclodextrins for enhanced aqueous solubility.
- Thermal Analysis : DSC detects polymorphic transitions affecting solubility .
What experimental designs study structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Analog Synthesis : Replace 4-hydroxyphenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
- Biological Testing : Compare IC₅₀ values across analogs (see Table 1).
- Data Analysis : Multivariate regression links substituent properties (Hammett σ) to activity .
Q. Table 1. SAR of Selected Pyrroloquinoxaline Derivatives
| Substituent | IC₅₀ (µM, HeLa) | LogP |
|---|---|---|
| 4-Hydroxyphenyl | 2.1 | 2.8 |
| 3,5-Dichlorophenyl | 0.9 | 3.5 |
| 4-Trifluoromethyl | 1.5 | 3.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
